1-(3-bromopropyl)-4-iodobenzene
Overview
Description
1-(3-Bromopropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a bromopropyl group at the 1-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps:
Bromination: Starting with benzene, a bromopropyl group can be introduced via electrophilic aromatic substitution using 1,3-dibromopropane and a Lewis acid catalyst such as aluminum bromide.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to introduce the iodine atom at the para position relative to the bromopropyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are often used, and the reactions are carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of functional materials such as polymers and liquid crystals.
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromopropyl and iodine groups act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-4-iodobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
1-(3-Chloropropyl)-4-iodobenzene: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in reactions.
1-(3-Bromopropyl)-4-chlorobenzene: Contains both bromine and chlorine, offering different reactivity patterns compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of bromopropyl and iodine substituents, which provide distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINNTMVHQZXKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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